Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Overview
Description
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5Cl2N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-amino-2,6-dichloropyrimidine with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions with water or alcohols are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include nitro derivatives and different amine derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, contributing to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 5-Fluorouracil
- Cytosine
- Thymine
- Uracil
- 2,4-Diaminopyrimidine
Biological Activity
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 220.05 g/mol. The structural features include:
- Amino group at the 5-position
- Chlorine atoms at the 2 and 6-positions
- Carboxylate group at the 4-position, methyl esterified
These functional groups contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of both amino and chlorine groups is hypothesized to enhance its interaction with microbial targets, potentially disrupting their cellular functions.
Anticancer Potential
Some studies suggest that this compound may have anticancer properties. Its structural similarity to other known anticancer agents allows for potential exploration in cancer therapeutics. The binding affinity with specific biological targets such as enzymes involved in cell proliferation is under investigation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the comparison with similar compounds:
Compound Name | Structure Characteristics | Similarity Factor |
---|---|---|
Methyl 6-amino-2-chloropyrimidine-4-carboxylate | Amino group at the 6-position | 0.90 |
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | Ethyl ester instead of methyl | 0.89 |
Methyl 2,6-dichloropyrimidine-4-carboxylate | Dichloro substitution | 0.89 |
Methyl 5-chloro-2-pyrimidinecarboxylic acid | Chlorine substitution at different positions | 0.88 |
This table highlights how variations in functional groups affect biological activity and reactivity profiles.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of pyrimidine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Anticancer Research
Another study focused on the compound's ability to inhibit cancer cell proliferation. Preliminary results indicated that it could induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further investigations are necessary to elucidate the precise mechanisms involved.
Properties
IUPAC Name |
methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291861 | |
Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502184-51-2 | |
Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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